

Application Notes and Protocols for Cyanine5 Alkyne Labeling in Live Cell Imaging

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Compound of Interest

Compound Name: Cyanine5 alkyne

Cat. No.: B606867

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Introduction

Cyanine5 (Cy5) alkyne is a fluorescent probe widely utilized for the detection and imaging of biomolecules in living cells. This far-red fluorescent dye is amenable to covalent labeling through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The alkyne functional group on the Cy5 molecule can react with an azide-modified target, enabling the precise attachment of the fluorescent label to proteins, glycans, nucleic acids, and other molecules of interest within a cellular context. This technology has become an invaluable tool for studying post-translational modifications, tracking dynamic cellular processes, and identifying drug targets.[1][2][3]

The far-red spectral properties of Cy5 are particularly advantageous for live-cell imaging, as they minimize autofluorescence from biological samples and allow for deeper tissue penetration.[4] Cy5 alkyne is water-soluble and its fluorescence is stable over a broad pH range, making it compatible with physiological conditions.[5]

Core Principles

The central mechanism for labeling with Cy5 alkyne is the azide-alkyne cycloaddition. This reaction can be performed in two primary modes within a biological setting:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage between the Cy5 alkyne and an azide-modified biomolecule. While effective, the potential cytotoxicity of copper requires careful optimization of reaction conditions for live-cell applications.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne derivative that reacts spontaneously with an azide. This copper-free click chemistry is generally more biocompatible for live-cell imaging.

Applications in Live Cell Imaging

- **Metabolic Labeling:** Cells can be cultured with metabolic precursors containing an azide group. These precursors are incorporated into newly synthesized biomolecules, such as proteins (using azido-amino acids) or glycans (using azido-sugars). Subsequent labeling with Cy5 alkyne allows for the visualization and analysis of these newly synthesized molecules.
- **Protein Labeling:** Site-specific labeling of proteins can be achieved by genetically encoding a non-canonical amino acid with an azide or alkyne group into the protein of interest. This enables the precise attachment of Cy5 alkyne to a specific location on the protein for detailed functional and localization studies.
- **Tracking and Localization:** Labeled biomolecules can be tracked in real-time to study their trafficking, localization, and interactions with other cellular components.
- **Drug Development:** Cy5 alkyne can be used to label drug molecules to study their uptake, distribution, and target engagement within living cells.

Quantitative Data

The following tables summarize the key quantitative properties of **Cyanine5 alkyne** and related derivatives.

Table 1: Spectroscopic and Physicochemical Properties of **Cyanine5 Alkyne**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~649 nm	
Emission Maximum (λ_{em})	~671 nm	
Molar Extinction Coefficient	250,000 $\text{cm}^{-1}\text{M}^{-1}$	
Molecular Weight	787.96 g/mol (protonated)	
Solubility	Water, DMSO, DMF	
pH Sensitivity	pH-insensitive from pH 4 to 10	
Spectrally Similar Dyes	Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649	

Table 2: Properties of Cyanine5.5 Alkyne

Property	Value	Reference
Excitation Maximum (λ_{ex})	~678 nm	
Emission Maximum (λ_{em})	~694 nm	
Molar Extinction Coefficient	190,000 $\text{cm}^{-1}\text{M}^{-1}$	
Molecular Weight	940.09 g/mol	
Solubility	Water, DMSO, DMF	
pH Sensitivity	pH-insensitive from pH 4 to 10	
Spectrally Similar Dyes	Alexa Fluor® 680, IRDye® 680RD, DyLight® 680	

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol provides a general guideline for labeling azide-modified biomolecules with Cy5 alkyne in live cells using a copper catalyst.

Materials:

- Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).
- Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein synthesis, or an azido-sugar for glycosylation).
- **Cyanine5 alkyne.**
- Copper(II) sulfate (CuSO_4).
- A copper(I)-stabilizing ligand (e.g., THPTA).
- A reducing agent (e.g., sodium ascorbate).
- Cell culture medium.
- Phosphate-buffered saline (PBS).

Procedure:

- Metabolic Labeling (if applicable):
 - Incubate cells with the azide-modified metabolic precursor in their culture medium for a desired period (e.g., 4-24 hours) to allow for incorporation into biomolecules. The concentration of the precursor should be optimized for the specific cell type and experimental goals.
- Preparation of Labeling Cocktail:
 - Prepare stock solutions of Cy5 alkyne (e.g., 1-10 mM in DMSO), CuSO_4 (e.g., 50 mM in water), the copper-chelating ligand (e.g., 50 mM in water), and sodium ascorbate (e.g., 500 mM in water).

- Immediately before use, prepare the labeling cocktail in cell culture medium or PBS. A typical final concentration for labeling is 1-10 μM Cy5 alkyne, 100-500 μM CuSO_4 , 500-2500 μM ligand, and 2.5-5 mM sodium ascorbate. Note: These concentrations should be optimized to maximize labeling efficiency and minimize cytotoxicity.
- Cell Labeling:
 - Wash the cells once with warm PBS.
 - Add the freshly prepared labeling cocktail to the cells and incubate for 10-30 minutes at 37°C .
- Washing:
 - Remove the labeling cocktail and wash the cells three times with warm PBS to remove excess reagents.
- Imaging:
 - Replace the wash buffer with fresh, warm cell culture medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at $\sim 640\text{ nm}$ and emission at $\sim 670\text{ nm}$).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol describes the labeling of azide-modified biomolecules using a copper-free click chemistry approach.

Materials:

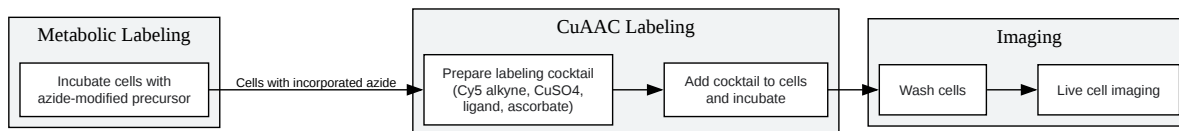
- Live cells cultured on a suitable imaging dish.
- Azide-modified metabolic precursor.
- A strained alkyne-Cy5 derivative (e.g., DBCO-Cy5).

- Cell culture medium.
- Phosphate-buffered saline (PBS).

Procedure:

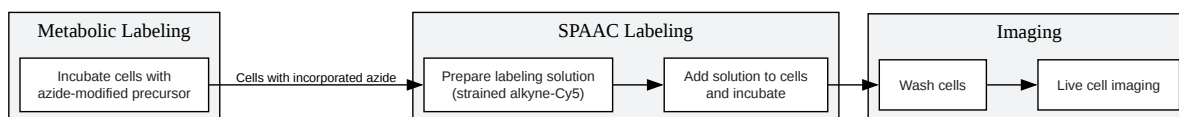
- Metabolic Labeling (if applicable):
 - Follow the same procedure as in Protocol 1 for metabolic incorporation of the azide precursor.
- Preparation of Labeling Solution:
 - Prepare a stock solution of the strained alkyne-Cy5 derivative (e.g., 1-10 mM in DMSO).
 - Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-20 μ M).
- Cell Labeling:
 - Wash the cells once with warm PBS.
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. The incubation time may need to be optimized.
- Washing:
 - Remove the labeling solution and wash the cells three times with warm PBS.
- Imaging:
 - Add fresh, warm cell culture medium to the cells.
 - Image the cells using a fluorescence microscope with appropriate Cy5 filter sets.

Visualizations



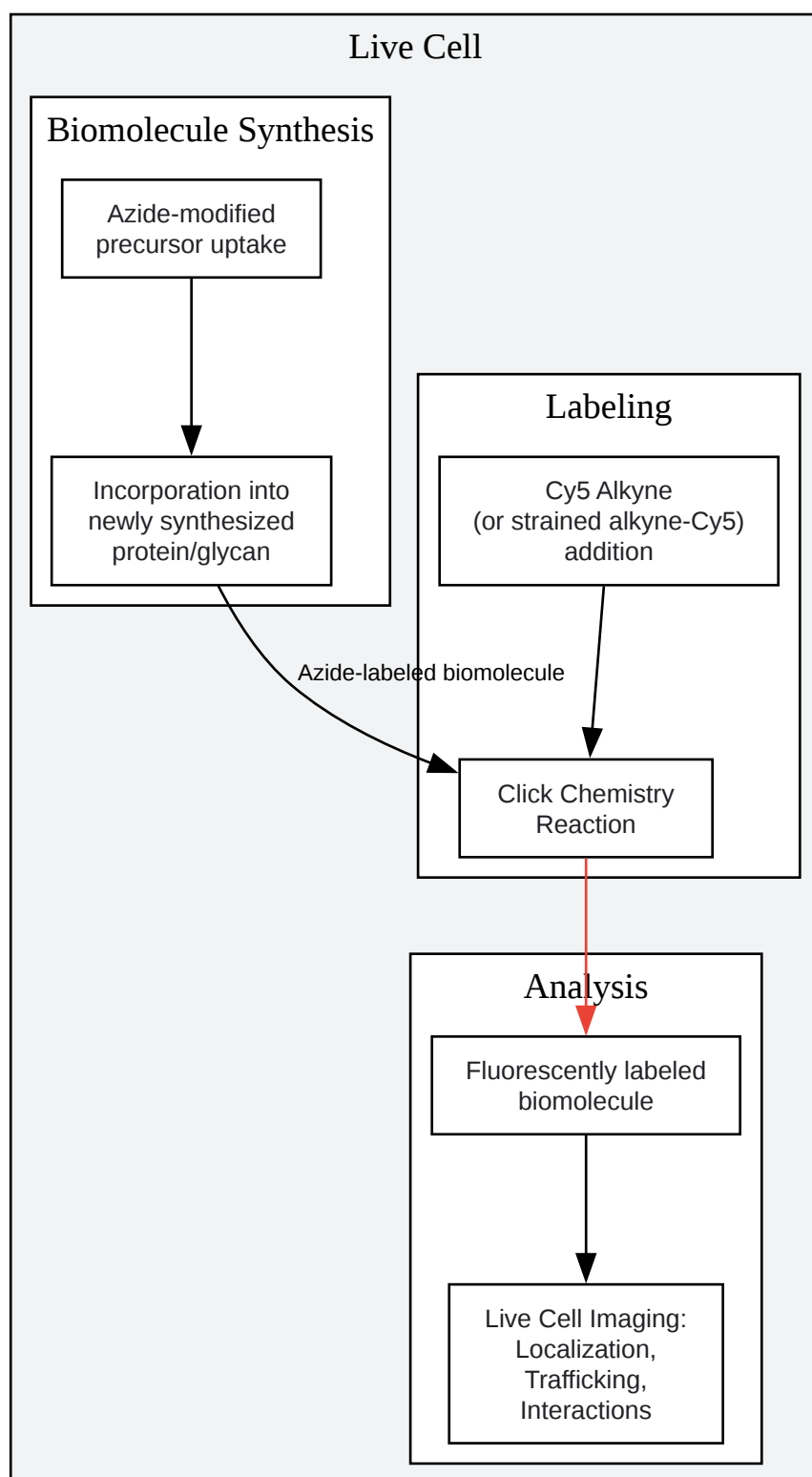
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).



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Caption: General application of Cy5 alkyne labeling for studying biomolecules.

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